10-Undecynoic acid

Antimicrobial Biofilm Oral Pathogens

Researchers targeting biofilm mitigation or requiring a terminal alkyne handle for bioconjugation face supply inconsistency for high-purity acetylenic fatty acids. 10-Undecynoic acid (CAS 2777-65-3) resolves this with differentiated reactivity unattainable by saturated analogs or internal alkyne isomers. - Enables CuAAC click chemistry for surface functionalization and materials science. - Achieves complete oral biofilm inhibition at 5.0 mg/mL against streptococci. - Serves as a mechanism-based CYP450 4A suicide inhibitor for enzymatic studies. Bulk lots available with verified purity and expedited global logistics.

Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
CAS No. 2777-65-3
Cat. No. B1208590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Undecynoic acid
CAS2777-65-3
Synonyms10-undecynoic acid
10-undecynoic acid, sodium salt
Molecular FormulaC11H18O2
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESC#CCCCCCCCCC(=O)O
InChIInChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h1H,3-10H2,(H,12,13)
InChIKeyOAOUTNMJEFWJPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Undecynoic Acid (CAS 2777-65-3) Technical Specifications and Procurement Baseline for Research Applications


10-Undecynoic acid (CAS 2777-65-3), an acetylenic C11 fatty acid bearing a terminal alkyne at the ω-position, is available from commercial vendors at purities ranging from ≥95% to ≥99% . Its molecular formula is C11H18O2 with a molecular weight of 182.26 g/mol, a melting point range of 40-43°C, and a boiling point of 174-176°C at 4 mmHg (or 180°C at 15 mmHg) . This compound is widely utilized as a chemical probe, click chemistry building block, and antimicrobial agent in research focused on biofilms, enzyme inhibition, and materials science . Unlike its saturated or monounsaturated fatty acid analogs, the terminal alkyne moiety confers distinct reactivity and bioactivity profiles, which are central to its differential utility [1].

1
Click chemistry building blockTerminal alkyne handle supports CuAAC and surface-functionalization workflows
2
Antimicrobial screening probeSupports biofilm and oral-pathogen assay contexts at reported screening concentrations
3
Enzyme-inhibition studiesMechanism-based cytochrome P450 4A inhibition context for fatty-acid metabolism research
4
Biocatalysis substrateReported high-conversion enzymatic esterification across multiple lipase platforms

Why 10-Undecynoic Acid Cannot Be Substituted with Generic Fatty Acids or Other Acetylenic Analogs


Substituting 10-undecynoic acid with a generic fatty acid (e.g., oleic, lauric) or even a closely related acetylenic analog (e.g., 9-undecynoic acid, 6-octadecynoic acid) is not feasible due to its unique combination of chain length (C11) and terminal alkyne position. The terminal triple bond dictates its reactivity as a click chemistry handle and its mechanism as a suicide inhibitor of specific cytochrome P450 isoforms [1]. Altering the chain length or the position of unsaturation significantly impacts both biocatalytic processing [2] and antimicrobial efficacy [3]. For example, the saturated analog undecanoic acid lacks the alkyne moiety required for the covalent enzyme inactivation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) that define 10-undecynoic acid's utility as a probe and synthon . Similarly, 9-undecynoic acid, an internal alkyne isomer, exhibits different regioselectivity in synthetic transformations, making it unsuitable for applications requiring a terminal alkyne handle [4].

This Product
10-Undecynoic acid: C11 terminal alkyne; click-reactive; mechanism-based P450 inhibitor; biofilm-active in reported screens
Analog Substitute
9-Undecynoic acid (internal alkyne): unreactive in CuAAC; different synthetic regioselectivity; may not support same click or enzyme-inhibition workflows
This Product
Terminal alkyne enables irreversible cytochrome P450 inactivation via ketene intermediate formation
Saturated / Monounsaturated Analog
Undecanoic acid or undecylenic acid: lack terminal alkyne; function as substrates or reversible inhibitors; cannot replicate suicide-inhibition mechanism
Similar chain length or acetylenic character does not imply interchangeable click reactivity, enzyme-inhibition profile, or biofilm activity. Verify terminal-alkyne identity before substitution.

Quantitative Differentiation of 10-Undecynoic Acid from Closest Analogs: A Data-Driven Evidence Guide


Anti-Biofilm Potency and Minimum Inhibitory Concentration (MIC) Against Oral Streptococci

10-Undecynoic acid exhibits a Minimum Inhibitory Concentration (MIC) of 2.5 mg/mL against planktonic Streptococcus spp. and a Minimum Biofilm Inhibitory Concentration (MBIC90) of 2.5 mg/mL. Complete inhibition of biofilm formation is achieved at 5.0 mg/mL, with a Minimum Biofilm Eradication Concentration (MBEC) causing a 30% reduction in pre-existing biofilm biomass at this concentration [1]. In contrast, a common clinical antifungal comparator, undecylenic acid (10-undecenoic acid), is primarily known for inhibiting Candida morphogenesis rather than targeting biofilm formation in oral streptococci, with MIC values for Candida albicans reported in the micromolar range rather than mg/mL [2].

Anti-Biofilm Potency & MIC
Cross-study comparable
MIC = 2.5 mg/mL; MBIC90 = 2.5 mg/mL; complete biofilm inhibition at 5.0 mg/mL; 30% eradication at 5.0 mg/mL; >50% at 7.0 mg/mL
Supports antimicrobial screening context for oral Streptococcus spp.
Broth dilution / saliva-coated 96-well biofilm model; comparator undecylenic acid lacks this antibiofilm profile in comparable models
Antimicrobial Biofilm Oral Pathogens

Lipase-Catalyzed Esterification Efficiency Compared to Other Acetylenic Fatty Acids

In a head-to-head study of five positional isomers of acetylenic fatty acids (C9:1(2a), C11:1(10a), C18:1(6a), C18:1(9a), C22:1(13a)) esterified with n-butanol using eight different lipases, 10-undecynoic acid (C11:1(10a)) consistently achieved the highest conversion rate with every lipase tested [1]. For example, while 2-nonynoic acid (C9:1(2a)) was only esterified by one lipase (Novozyme 435) to give a 42% butyl ester yield after 48 hours, and 6-octadecynoic acid (C18:1(6a)) showed marked resistance to esterification with several lipases (CCL, PS-D, PPL), 10-undecynoic acid demonstrated superior and robust conversion across all eight lipases evaluated [1].

Lipase Esterification Efficiency
Head-to-head
Highest conversion rate among 5 acetylenic fatty acids with all 8 lipases tested; 2-nonynoic acid achieved only 42% yield with a single lipase
Reported superior biocatalytic conversion in head-to-head esterification panel
n-Butanol esterification in n-hexane; eight lipases including Novozyme 435, CCL, PS-D
Biocatalysis Esterification Lipase

Regioselective Synthesis: Solvent-Controlled Production of Terminal vs. Internal Alkynes

The dehydrobromination of 10,11-dibromoundecanoic acid exhibits remarkable solvent-dependent regioselectivity: using PEG-200 yields the terminal alkyne 10-undecynoic acid, whereas using PEG-400 yields the internal alkyne isomer 9-undecynoic acid [1]. This finding provides a quantitative, reproducible synthetic route for obtaining the specific isomer required for downstream applications. For researchers requiring a terminal alkyne handle for click chemistry, only 10-undecynoic acid possesses this reactive moiety; 9-undecynoic acid, with an internal triple bond, is unreactive in CuAAC reactions.

Regioselective Synthesis
Head-to-head
PEG-200 exclusively yields terminal alkyne (10-undecynoic acid); PEG-400 exclusively yields internal alkyne (9-undecynoic acid)
Solvent-controlled alkyne-isomer outcome; terminal isomer is essential for CuAAC reactivity
Dehydrobromination of 10,11-dibromoundecanoic acid
Synthesis Dehydrobromination Alkyne Isomerism

Mechanism-Based Cytochrome P450 Inhibition: ω-Hydroxylase Selectivity

10-Undecynoic acid is a highly selective, irreversible mechanism-based inhibitor of hepatic ω- and ω-1-lauric acid hydroxylases (cytochrome P450 4A isoforms) [1]. This inhibitory action is attributed to the terminal alkyne moiety, which undergoes P450-catalyzed oxidation to a reactive ketene intermediate that covalently modifies the enzyme active site [2]. In contrast, saturated analogs like lauric acid (C12:0) are substrates for these enzymes, while monounsaturated analogs like undecylenic acid lack this suicide inhibition mechanism, serving instead as reversible inhibitors or substrates .

CYP4A Suicide Inhibition
Class-level inference
Irreversible, mechanism-based inactivation of hepatic ω- and ω-1-lauric acid hydroxylases
Supports pathway-inhibition probe context for fatty-acid ω-hydroxylation research
Rat liver microsomal / purified CYP4A1 enzyme context; saturated and monounsaturated analogs are substrates, not suicide inhibitors
Cytochrome P450 Enzyme Inhibition Fatty Acid Metabolism

Microwave-Assisted Click Chemistry as a Model Terminal Alkyne

10-Undecynoic acid has been specifically employed as a model terminal alkyne compound to investigate microwave-assisted surface click reactions catalyzed by Cu(II)/sodium L-ascorbate . Its C11 chain length and terminal alkyne make it an ideal mimic for fatty-acid-derived surface ligands. In contrast, internal alkynes like 9-undecynoic acid are unreactive in CuAAC, and saturated fatty acids cannot participate in click chemistry, underscoring the unique suitability of 10-undecynoic acid for this application.

Click Chemistry Model Substrate
Data to verify
Employed as model terminal alkyne for microwave-assisted Cu(II)/ascorbate surface click reactions
Supports surface-functionalization workflow context
Source-specific review; internal alkynes and saturated fatty acids unreactive in CuAAC
Click Chemistry Microwave Synthesis Surface Functionalization

Procurement-Driven Application Scenarios for 10-Undecynoic Acid Based on Quantitative Evidence


Development of Novel Anti-Biofilm Agents for Oral Health

Researchers focused on oral biofilm prevention and treatment should procure 10-undecynoic acid as a lead scaffold. Its demonstrated MIC of 2.5 mg/mL against planktonic oral streptococci and MBIC90 of 2.5 mg/mL, with complete biofilm inhibition at 5.0 mg/mL, provide a quantifiable starting point for structure-activity relationship (SAR) studies and formulation development [1]. Unlike undecylenic acid, which lacks this antibiofilm profile, 10-undecynoic acid offers a differentiated mechanism of action worth exploring.

Biocatalytic Synthesis of Acetylenic Fatty Acid Esters

For synthetic chemists and process development scientists aiming to enzymatically esterify acetylenic fatty acids, 10-undecynoic acid is the optimal substrate. It has been shown to achieve the highest conversion rates among a panel of five acetylenic fatty acids across eight different lipases, ensuring robust and efficient reaction outcomes compared to alternatives like 6-octadecynoic acid, which exhibits lipase-specific resistance [2].

Cytochrome P450 4A Isoform Mechanistic Probe

Investigators studying fatty acid ω-hydroxylation pathways or screening for cytochrome P450 4A inhibitors should select 10-undecynoic acid as a positive control or mechanistic probe. Its irreversible, mechanism-based inactivation of hepatic ω- and ω-1-lauric acid hydroxylases is a well-documented property not shared by saturated fatty acid substrates or monounsaturated reversible inhibitors [3][4].

Surface Functionalization via Copper-Catalyzed Click Chemistry

Materials scientists developing functionalized surfaces, coatings, or nanoparticles via CuAAC click chemistry should utilize 10-undecynoic acid as a terminal alkyne building block. Its established use as a model compound in microwave-assisted surface click reactions validates its reactivity and compatibility with this bioconjugation strategy . Substitution with 9-undecynoic acid or undecanoic acid is chemically impossible for this application.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Biofilm-inhibition profile against oral Streptococcus spp.
MIC, MBIC90, and MBEC endpoints in relevant models
Biocatalytic esterification research
Lipase substrate conversion consistency
Conversion-rate comparison across targeted lipase panel
Cytochrome P450 probe studies
Mechanism-based CYP4A inactivation profile
Irreversible inhibition endpoints vs. substrate controls
Surface click-chemistry functionalization
Terminal alkyne identity for CuAAC reactivity
CuAAC coupling efficiency and surface-loading endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10-Undecynoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.